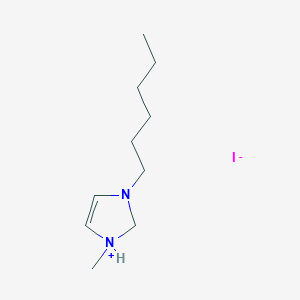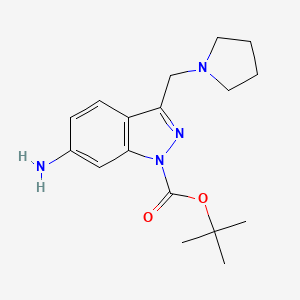![molecular formula C23H29N3O3 B12445350 3-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]-N-(2-methylpropyl)benzamide](/img/structure/B12445350.png)
3-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]-N-(2-methylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]-N-(2-methylpropyl)benzamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
The synthesis of 3-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]-N-(2-methylpropyl)benzamide involves several steps. One common method includes the reaction of 4-aminobenzoyl chloride with 2,2-dimethylpropanoic acid to form an intermediate compound. This intermediate is then reacted with N-(2-methylpropyl)benzamide under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]-N-(2-methylpropyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Compared to other similar compounds, 3-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]-N-(2-methylpropyl)benzamide stands out due to its unique combination of functional groups. Similar compounds include:
- 3-(4-(2,2-dimethylpropionyl)benzoyl)propionic acid
- (2R)-2-[(2,2-dimethylpropanoyl)amino]-2-phenylacetic acid
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making each unique in its applications and properties.
Properties
Molecular Formula |
C23H29N3O3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-[[4-(2,2-dimethylpropanoylamino)benzoyl]amino]-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C23H29N3O3/c1-15(2)14-24-20(27)17-7-6-8-19(13-17)25-21(28)16-9-11-18(12-10-16)26-22(29)23(3,4)5/h6-13,15H,14H2,1-5H3,(H,24,27)(H,25,28)(H,26,29) |
InChI Key |
AHESEFHABVIULV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-dimethylphenoxy)-N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12445276.png)

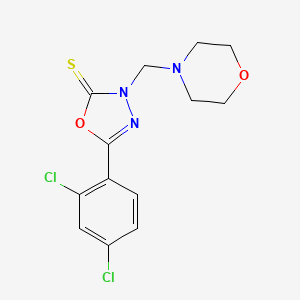

![1-[(E)-N'-Hydroxycarbamimidoyl]-N-methylformamide](/img/structure/B12445293.png)
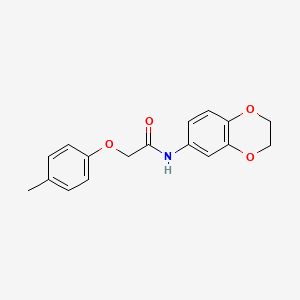
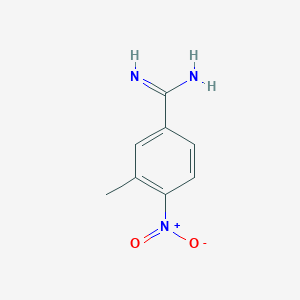
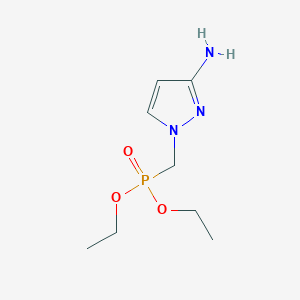
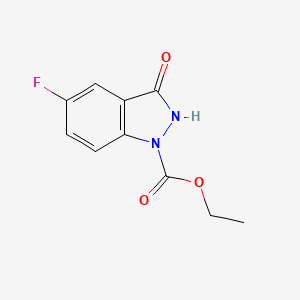
![1-[(N-acetylglycyl)(propyl)amino]-N-(diphenylmethyl)cyclohexanecarboxamide](/img/structure/B12445328.png)
![N-(4-methylphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12445340.png)

